molecular formula C19H13Li B14746508 lithium;9-phenylfluoren-9-ide CAS No. 733-88-0

lithium;9-phenylfluoren-9-ide

Cat. No.: B14746508
CAS No.: 733-88-0
M. Wt: 248.3 g/mol
InChI Key: RZKRWTUOBLZVFH-UHFFFAOYSA-N
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Description

Lithium;9-phenylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-phenylfluoren-9-ide moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The 9-phenylfluoren-9-ide group is known for its stability and ability to act as a protecting group in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;9-phenylfluoren-9-ide typically involves the reaction of 9-phenylfluorene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction can be summarized as follows:

9-phenylfluorene+n-butyllithiumThis compound+butane\text{9-phenylfluorene} + \text{n-butyllithium} \rightarrow \text{this compound} + \text{butane} 9-phenylfluorene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;9-phenylfluoren-9-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted fluorenes .

Scientific Research Applications

Lithium;9-phenylfluoren-9-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;9-phenylfluoren-9-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the 9-phenylfluoren-9-ide group, making it highly reactive in various chemical reactions. The compound can also stabilize reactive intermediates, facilitating complex synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;9-phenylfluoren-9-ide is unique due to the presence of the phenyl group, which provides additional stability and steric protection. This makes it particularly useful as a protecting group in enantiospecific synthesis, where maintaining the integrity of chiral centers is crucial .

Properties

CAS No.

733-88-0

Molecular Formula

C19H13Li

Molecular Weight

248.3 g/mol

IUPAC Name

lithium;9-phenylfluoren-9-ide

InChI

InChI=1S/C19H13.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1

InChI Key

RZKRWTUOBLZVFH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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